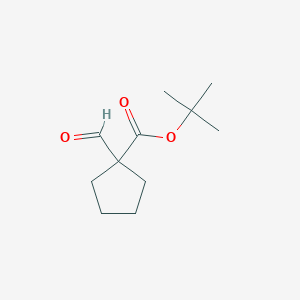

Tert-butyl 1-formylcyclopentane-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 1-formylcyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-10(2,3)14-9(13)11(8-12)6-4-5-7-11/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPICERRKQVJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of tert-butyl 1-formylcyclopentane-1-carboxylate typically involves the esterification of 1-formylcyclopentane-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane . Industrial production methods may involve continuous flow processes to optimize yield and purity .

Analyse Chemischer Reaktionen

Tert-butyl 1-formylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

Aldol Condensation: The formyl group can participate in aldol condensations with other carbonyl compounds to form more complex structures.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Common reagents used in these reactions include acids or bases for hydrolysis, aldehydes or ketones for aldol condensation, and oxidizing or reducing agents for oxidation and reduction reactions . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 1-formylcyclopentane-1-carboxylate is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Development: The compound’s structural motifs are found in many natural products and pharmaceuticals, making it valuable for drug discovery and development.

Material Science: Its unique structure allows for the exploration of new materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-butyl 1-formylcyclopentane-1-carboxylate involves its participation in various chemical reactions due to the presence of reactive functional groups . The formyl group can undergo nucleophilic addition reactions, while the ester linkage can be hydrolyzed under suitable conditions. These reactions enable the compound to act as a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Functional Group Reactivity

Key Compounds for Comparison :

Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate ()

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate ()

Tert-butyl alcohol derivatives (Evidences 4–9)

Physical and Chemical Properties

- Molecular Weight : The target compound (C₁₁H₁₈O₃) has a theoretical molecular weight of 198.26 g/mol , lower than the pyrrolidine derivative (307.4 g/mol) due to the absence of aromatic and heterocyclic groups .

- Solubility: The formyl group increases polarity compared to tert-butyl alcohol derivatives, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). In contrast, tert-butyl alcohol itself is miscible with water but less so in nonpolar solvents .

- Thermal Stability : The tert-butyl ester group confers resistance to thermal degradation up to ~150°C, similar to other tert-butyl carboxylates .

Stability Studies

- Hydrolysis Resistance : The tert-butyl ester in the target compound resists basic hydrolysis (pH < 10) better than methyl esters, similar to the pyrrolidine derivative .

Biologische Aktivität

Tert-butyl 1-formylcyclopentane-1-carboxylate (TBFC) is an organic compound with the molecular formula CHO and a molecular weight of 198.26 g/mol. Its structure features a tert-butyl ester and a formyl group, which contribute to its reactivity and potential biological activity. This article reviews the biological activity of TBFC, focusing on its synthesis, chemical properties, mechanisms of action, and research findings.

Overview

TBFC is synthesized through the esterification of 1-formylcyclopentane-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. This reaction results in the formation of the tert-butyl ester, which is characterized by its stability and reactivity due to the presence of both an ester and a carbonyl group.

Chemical Reactions

TBFC undergoes several chemical reactions, including:

- Hydrolysis : Cleavage of the ester linkage under acidic or basic conditions yields formic acid and tert-butyl 1-cyclopentanecarboxylic acid.

- Aldol Condensation : The formyl group can participate in aldol reactions with other carbonyl compounds.

- Oxidation and Reduction : The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

These reactions highlight TBFC's versatility as a synthetic intermediate in organic chemistry.

The biological activity of TBFC is attributed to its ability to participate in various chemical reactions due to its functional groups. The presence of the formyl group allows for potential interactions with biological targets, particularly in drug development.

Research Findings

Recent studies have explored TBFC's applications in pharmaceutical development and material science:

- Pharmaceutical Applications : TBFC's structural motifs are found in numerous natural products and pharmaceuticals, making it valuable for drug discovery. It has been investigated for its role as an intermediate in synthesizing bioactive compounds.

- Material Science : Its unique structure enables the exploration of new materials with specific properties, potentially leading to advancements in various fields.

Case Studies

Several case studies have highlighted TBFC's potential:

- Antimicrobial Activity : A study investigated TBFC derivatives for their antimicrobial properties against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential as antibacterial agents.

- Neuroprotective Effects : Research focused on TBFC's neuroprotective properties in models of neurodegenerative diseases. Findings indicated that TBFC could enhance mitochondrial function, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

- Cancer Research : In vitro studies assessed TBFC's efficacy against cancer cell lines. Results showed that TBFC derivatives could induce apoptosis in specific cancer types, warranting further investigation into their mechanisms and therapeutic potential.

Comparative Analysis

To understand TBFC's unique properties better, it can be compared with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Tert-butyl 1-cyclopentanecarboxylate | Lacks the formyl group; less reactive | Limited biological activity |

| 1-Formylcyclopentane-1-carboxylic acid | Lacks the tert-butyl ester; affects solubility | Moderate activity; more polar |

| Cyclopentane-1,1-dicarboxylate | Contains two carboxylate groups; different reactivity | Higher reactivity but different applications |

The combination of a formyl group and a tert-butyl ester makes TBFC particularly interesting for research and development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 1-formylcyclopentane-1-carboxylate, and how can reaction conditions be controlled to maximize yield?

- Methodology : The synthesis typically involves cyclopentane carboxylate precursors functionalized with tert-butyl and formyl groups. Key steps include protecting group strategies (e.g., tert-butyl esterification) and formylation via Vilsmeier-Haack or oxidation reactions. Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios must be optimized to minimize side reactions like over-oxidation. Monitoring via TLC or HPLC ensures intermediate purity .

- Data Contradiction : Conflicting yields may arise from solvent choice (polar vs. nonpolar) or catalyst selection. Systematic design of experiments (DoE) can resolve these issues by isolating variables .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing tert-butyl 1-formylcyclopentane-1-carboxylate?

- Methodology :

- NMR : and NMR identify formyl protons (~9-10 ppm) and tert-butyl quaternary carbons (~28 ppm). Dynamic NMR at low temperatures can resolve conformational isomerism .

- IR : Stretching frequencies for carbonyl groups (ester: ~1720 cm; formyl: ~1700 cm) confirm functional groups.

- HPLC/MS : Reverse-phase HPLC with C18 columns and ESI-MS verify molecular weight and purity .

Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?

- Methodology : Use flash chromatography with gradient elution (hexane/ethyl acetate) to separate polar byproducts. Recrystallization from ethanol/water mixtures improves crystalline purity. For persistent impurities, preparative HPLC with acetonitrile/water mobile phases is recommended .

Advanced Research Questions

Q. What computational tools and crystallographic methods are suitable for resolving the compound’s conformational dynamics?

- Methodology :

- X-ray Crystallography : SHELXL refines crystal structures by modeling hydrogen bonding and torsional angles. The tert-butyl group’s axial/equatorial preferences can be analyzed using graph-set notation for hydrogen-bond patterns .

- DFT Calculations : Gaussian or ORCA software with explicit solvent models (e.g., PCM) predicts solution-phase conformers. Compare computed chemical shifts with experimental NMR data to validate models .

Q. How do steric effects from the tert-butyl group influence reactivity in downstream functionalization?

- Methodology : Kinetic studies (e.g., variable-temperature NMR) assess steric hindrance during nucleophilic acyl substitution. Compare reaction rates with analogous non-bulky esters (e.g., methyl). Steric parameters (e.g., A-values) quantify substituent effects. Computational MD simulations visualize spatial hindrance during transition-state formation .

Q. What strategies resolve contradictions in catalytic efficiency when using tert-butyl 1-formylcyclopentane-1-carboxylate in asymmetric synthesis?

- Methodology :

- Mechanistic Probes : Isotopic labeling () traces ester hydrolysis pathways.

- Catalyst Screening : Chiral ligands (e.g., BINOL-derived) paired with metal catalysts (e.g., Pd, Ru) improve enantioselectivity. Use DoE to optimize ligand/metal ratios and solvent systems .

Q. How can continuous flow reactors enhance the scalability of tert-butyl 1-formylcyclopentane-1-carboxylate synthesis?

- Methodology : Flow systems with immobilized catalysts (e.g., packed-bed reactors) improve heat/mass transfer. Monitor residence time and backpressure to prevent clogging from tert-butyl group precipitation. Compare batch vs. flow yields using inline FTIR for real-time analysis .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for optimizing multi-step syntheses of derivatives?

- Methodology : Response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading). Use ANOVA to assess interactions between variables. For high-throughput workflows, automate HPLC/MS data collection and apply machine learning (e.g., random forest) to predict optimal conditions .

Q. How can hydrogen-bonding networks in crystalline forms be characterized to predict stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.